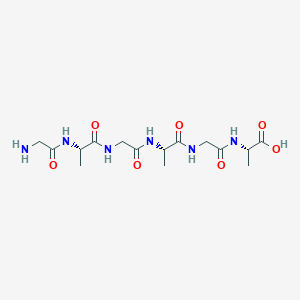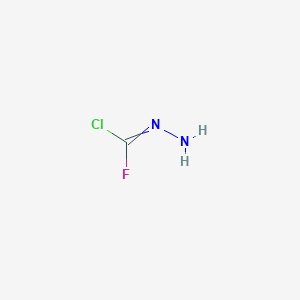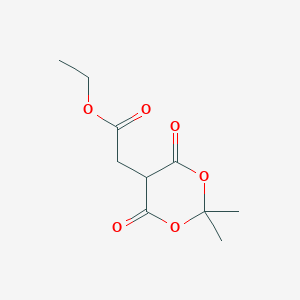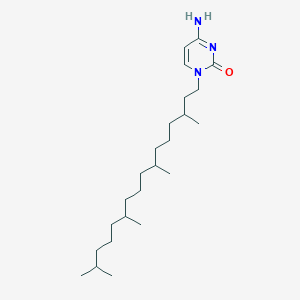![molecular formula C16H14N4O2 B12560009 1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 175885-51-5](/img/structure/B12560009.png)
1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a bipyridine moiety linked to a pyrimidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,2’-bipyridine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a cyclocondensation reaction, where the bipyridine and pyrimidine components are combined in the presence of a catalyst, such as a transition metal complex, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine and pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety plays a crucial role in binding to metal centers, while the pyrimidine ring can participate in additional interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also forms metal complexes but lacks the additional functionality provided by the pyrimidine ring.
1,10-Phenanthroline: Another bidentate ligand similar to bipyridine, used in coordination chemistry and biological studies.
Uniqueness
1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of bipyridine and pyrimidine moieties, which enhances its ability to form diverse metal complexes and interact with a wider range of molecular targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
175885-51-5 |
|---|---|
Molekularformel |
C16H14N4O2 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
5-methyl-1-[(6-pyridin-2-ylpyridin-3-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H14N4O2/c1-11-9-20(16(22)19-15(11)21)10-12-5-6-14(18-8-12)13-4-2-3-7-17-13/h2-9H,10H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
BATPATOYYFDGKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CC2=CN=C(C=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)




![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
